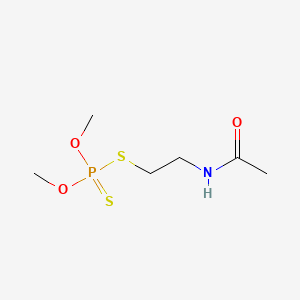
Amiphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amiphos is residues in food products.
Aplicaciones Científicas De Investigación
Radioprotective and Cytoprotective Agent
Amifostine, initially known as a broad-spectrum radioprotector, is utilized in clinical settings for protecting normal tissues from damage caused by radiation and chemotherapy. It acts as a cytoprotective agent, selectively shielding normal cells due to differences in vascularization and alkaline phosphatase expression between normal and neoplastic tissues. This selectivity is crucial in its application in oncology, particularly for protecting against renal toxicity in ovarian cancer treatment and xerostomia in head and neck cancer postoperative radiation therapy (Kouvaris, Kouloulias, & Vlahos, 2007).
Alternative Delivery Methods
Efforts to optimize the delivery of amifostine have led to exploring non-invasive methods like transdermal patches, pulmonary inhalers, and oral sustained-release microspheres. These alternative routes are being investigated to enhance the efficacy of amifostine and broaden its applications beyond intravenous administration, which could potentially maximize its cytoprotective benefits in clinical oncology (Praetorius & Mandal, 2008).
Investigation in Other Medical Contexts
Besides oncology, amifostine has been evaluated in other medical scenarios. For instance, studies have examined its effects on microvascular anastomoses, flap survival, and nerve regeneration, particularly in the context of reconstructive surgery following cancer treatment. While its impact on flap survival rates was not significant, amifostine showed promise in improving flap healing when used alongside postoperative radiotherapy (Aydın et al., 2004).
Antioxidant Properties
Amifostine has demonstrated intrinsic antioxidant properties. It exhibits free-radical scavenging activity, particularly against hydroxyl radicals. This antioxidant activity is an integral part of its protective mechanism, contributing to its effectiveness in mitigating the toxic effects of chemotherapy and radiotherapy (Marzatico et al., 2000).
Propiedades
Número CAS |
13265-60-6 |
|---|---|
Nombre del producto |
Amiphos |
Fórmula molecular |
C6H14NO3PS2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
N-(2-dimethoxyphosphinothioylsulfanylethyl)acetamide |
InChI |
InChI=1S/C6H14NO3PS2/c1-6(8)7-4-5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8) |
Clave InChI |
BETVNUCOOCCCIO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSP(=S)(OC)OC |
SMILES canónico |
CC(=O)NCCSP(=S)(OC)OC |
Apariencia |
Solid powder |
Otros números CAS |
13265-60-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amiphos; DAEP; AI3-27346; BRN 1953035; CP 49674; CP 49674; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



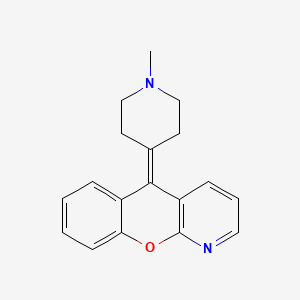
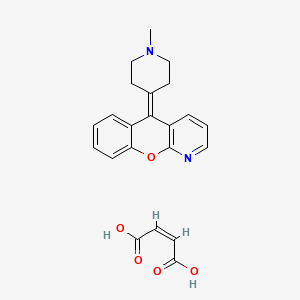
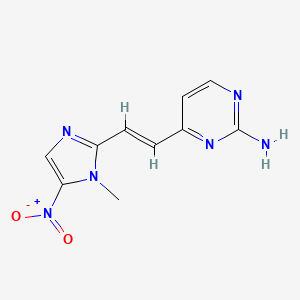
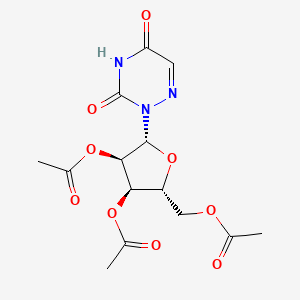
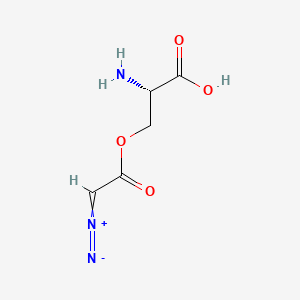
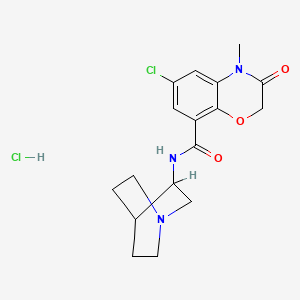
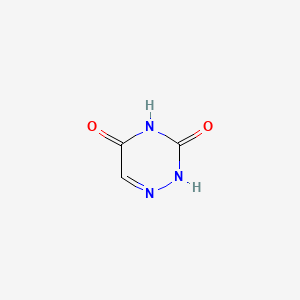
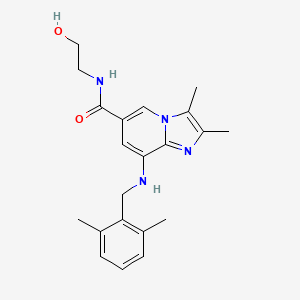
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)
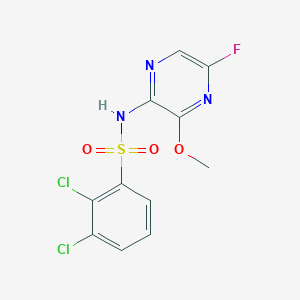
![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
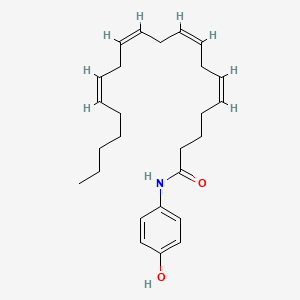
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)